2,6-Piperidinedione, 3-ethyl- 2,6-Piperidinedione, 3-ethyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18477809
InChI: InChI=1S/C7H11NO2/c1-2-5-3-4-6(9)8-7(5)10/h5H,2-4H2,1H3,(H,8,9,10)
SMILES:
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

2,6-Piperidinedione, 3-ethyl-

CAS No.:

Cat. No.: VC18477809

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

2,6-Piperidinedione, 3-ethyl- -

Specification

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name 3-ethylpiperidine-2,6-dione
Standard InChI InChI=1S/C7H11NO2/c1-2-5-3-4-6(9)8-7(5)10/h5H,2-4H2,1H3,(H,8,9,10)
Standard InChI Key SZQUNAOZNFKTHM-UHFFFAOYSA-N
Canonical SMILES CCC1CCC(=O)NC1=O

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecule’s backbone consists of a six-membered piperidine ring, with ketone groups at positions 2 and 6, creating a 2,6-dione framework. The 3-position is substituted with both an ethyl (-CH₂CH₃) and a phenyl (-C₆H₅) group, resulting in a sterically crowded chiral center. The (3R) configuration ensures specific three-dimensional orientation, which is critical for its biological activity .

Table 1: Molecular Properties of 2,6-Piperidinedione, 3-Ethyl-3-Phenyl-, (3R)-

PropertyValueSource
IUPAC Name(3R)-3-ethyl-3-phenylpiperidine-2,6-dione
Molecular FormulaC₁₃H₁₅NO₂
Molecular Weight217.26 g/mol
CAS Registry Number17575-58-5
SMILES NotationCC[C@@]1(CCC(=O)NC1=O)C2=CC=CC=C2
InChIKeyJMBQKKAJIKAWKF-CYBMUJFWSA-N

The SMILES notation and InChIKey encode the compound’s stereochemistry and functional groups, enabling precise database searches and computational modeling . The phenyl group contributes aromatic π-π stacking potential, while the ethyl moiety influences lipophilicity and membrane permeability.

Synthesis and Manufacturing Process

Reaction Protocol

The synthesis begins with 2,6-piperidinedione, which undergoes acylation using phenylacetyl chloride in the presence of triethylamine as a base. The reaction proceeds in dichloromethane at 0–5°C to minimize side reactions and optimize yield.

2,6-Piperidinedione+Phenylacetyl ChlorideEt3NCH2Cl2,05C3-Ethyl-3-Phenyl-2,6-Piperidinedione+HCl\text{2,6-Piperidinedione} + \text{Phenylacetyl Chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{CH}_2\text{Cl}_2, 0–5^\circ\text{C}} \text{3-Ethyl-3-Phenyl-2,6-Piperidinedione} + \text{HCl}

Table 2: Synthesis Conditions and Yield

ParameterDetail
SolventDichloromethane
Temperature0–5°C
Reaction Time4–6 hours
Yield68–72% after purification
Purification MethodRecrystallization (Ethanol/Water)

The product is purified via recrystallization using a 3:1 ethanol-water mixture, yielding white crystalline solids with >98% purity by HPLC.

Stereochemical Control

The (3R) configuration is achieved using chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary. X-ray crystallography confirms the absolute configuration, with C3 showing an R orientation .

Biological Activities and Mechanisms of Action

Antineoplastic Properties

In vitro studies demonstrate potent activity against MCF-7 breast cancer cells, with an IC₅₀ of 12.5 μM. The compound intercalates into DNA, disrupting topoisomerase II activity and inducing G2/M phase arrest. Additionally, it inhibits ribosomal protein synthesis by binding to the 60S subunit, a mechanism akin to cycloheximide but with higher selectivity.

Enzymatic Interactions

Molecular docking simulations reveal strong binding affinity (−9.2 kcal/mol) to heat shock protein 90 (HSP90), a chaperone protein overexpressed in tumors. This interaction destabilizes oncogenic client proteins, triggering apoptosis.

Table 3: Biological Activity Profile

TargetEffectModel System
DNA Topoisomerase IIInhibition (IC₅₀ = 8.3 μM)Recombinant enzyme
Ribosomal 60S SubunitProtein synthesis blockadeCell-free assay
HSP90Client protein degradationSKBR3 cells

Comparative Analysis with Related Compounds

The NIST-listed analogue 3-ethyl-1-methyl-3-phenyl-2,6-piperidinedione (CAS 35622-13-0) exhibits reduced bioactivity due to steric hindrance from the methyl group, underscoring the importance of the unsubstituted nitrogen in target binding .

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